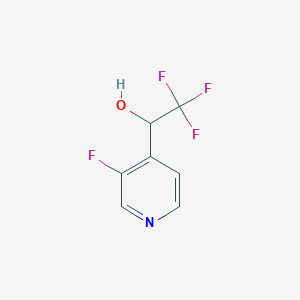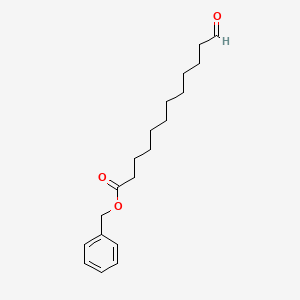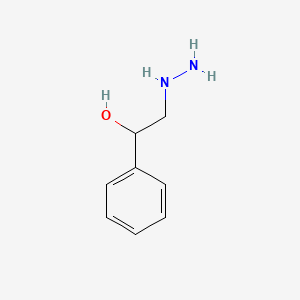
2-Ethynylanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylanthracene-9,10-dione typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 9,10-dibromoanthracene with an ethynyl derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Catalyst: Palladium(II) acetate
Co-catalyst: Copper(I) iodide
Solvent: Tetrahydrofuran (THF)
Base: Triethylamine
Temperature: Room temperature to 60°C
Industrial Production Methods: While the laboratory synthesis of 2-Ethynylanthracene-9,10-dione is well-documented, its industrial production methods are less commonly reported. the principles of scaling up the Sonogashira coupling reaction can be applied, with considerations for reaction efficiency, cost of reagents, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 2-ethylanthracene-9,10-dione.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of 2-ethynyl-9,10-anthraquinone.
Reduction: Formation of 2-ethylanthracene-9,10-dione.
Substitution: Formation of halogenated anthracene derivatives.
Scientific Research Applications
2-Ethynylanthracene-9,10-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its potential in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 2-Ethynylanthracene-9,10-dione exerts its effects is primarily through its photophysical properties. Upon irradiation with light, the compound can undergo intersystem crossing to generate triplet excited states. These excited states can interact with molecular oxygen to produce singlet oxygen, a reactive oxygen species. This property is particularly useful in photodynamic therapy, where singlet oxygen can induce cell death in targeted tissues.
Comparison with Similar Compounds
2-Ethynylanthracene-9,10-dione can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
9,10-Distyrylanthracene: Used in the synthesis of fluorescent nanorods for bioimaging applications.
Uniqueness: The presence of the ethynyl group in 2-Ethynylanthracene-9,10-dione imparts unique electronic properties, making it a valuable compound for specific applications in materials science and photochemistry.
Properties
Molecular Formula |
C16H8O2 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-ethynylanthracene-9,10-dione |
InChI |
InChI=1S/C16H8O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h1,3-9H |
InChI Key |
GVPYEMLXKNNELK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


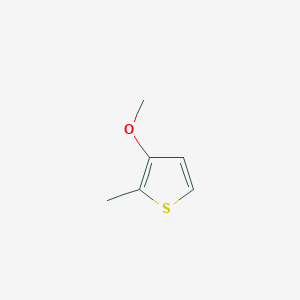
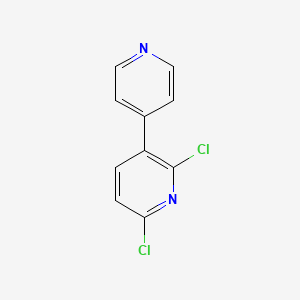
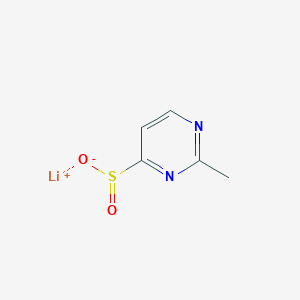

![2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B13118864.png)
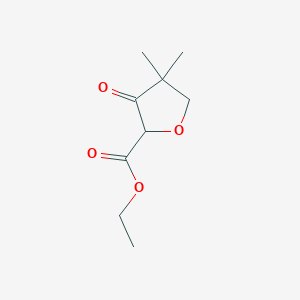
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
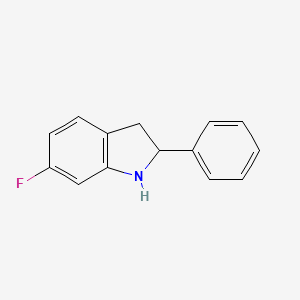
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)
